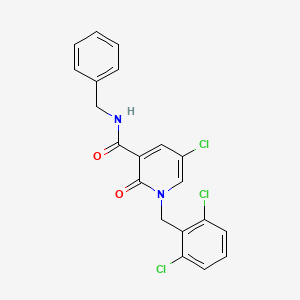

N-benzyl-5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Description

Properties

IUPAC Name |

N-benzyl-5-chloro-1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3N2O2/c21-14-9-15(19(26)24-10-13-5-2-1-3-6-13)20(27)25(11-14)12-16-17(22)7-4-8-18(16)23/h1-9,11H,10,12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPMTYBPFXABRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CN(C2=O)CC3=C(C=CC=C3Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of cyclization reactions.

Introduction of Chlorine Atoms: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.

Benzylation: Benzyl groups are introduced through nucleophilic substitution reactions using benzyl halides.

Amidation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorine positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. In vitro studies have shown that certain derivatives can effectively reduce oxidative stress in neuronal cell lines, making them potential candidates for neuroprotective therapies against conditions like Parkinson's disease (PD) .

Neuroprotective Effects

A study highlighted the neuroprotective activity of specific derivatives against hydrogen peroxide-induced oxidative stress in SH-SY5Y human neuroblastoma cells. These derivatives demonstrated a decrease in intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential, suggesting their potential in treating neurodegenerative diseases .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Some studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including the modulation of apoptosis pathways and the reduction of inflammatory markers associated with tumor growth .

Case Study 1: Neuroprotective Activity

In a controlled laboratory setting, derivatives of N-benzyl-5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide were tested against oxidative stress induced by hydrogen peroxide in SH-SY5Y cells. The results indicated a significant reduction in cell death and ROS levels, highlighting the compound's potential as a therapeutic agent for neurodegenerative disorders .

Case Study 2: Anticancer Properties

A recent study investigated the effects of this compound on various cancer cell lines. The findings revealed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner. These results suggest that this compound could serve as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with esters of folic acid and methotrexate derivatives modified with 2,6-dichlorobenzyl groups. Key comparisons include:

Key Findings from Comparative Studies

Reactivity and Synthesis :

- The 2,6-dichlorobenzyl group is highly reactive in esterification reactions due to the electron-withdrawing effect of chlorine atoms, enabling rapid synthesis under mild conditions (e.g., room temperature, sodium carbonate in DMSO) . This reactivity is likely shared with the target compound’s dichlorobenzyl substitution.

- Unlike benzyl chloride, 2,6-dichlorobenzyl bromide minimizes side reactions (e.g., pteridine alkylation in folate analogs), suggesting that the target compound’s synthesis may also benefit from selective reactivity .

Lipophilicity and Solubility :

- Dichlorobenzyl-substituted compounds exhibit extreme lipophilicity, rendering them insoluble in water but highly soluble in organic solvents . The target compound’s dichlorobenzyl and benzyl groups likely confer similar properties, though its amide group may slightly reduce hydrophobicity compared to esters .

Functional Group Impact: Amide vs. Ester: The carboxamide group in the target compound may enhance stability against hydrolysis compared to ester-containing analogs, which are prone to enzymatic or chemical degradation .

Biological Activity

N-benzyl-5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS No. 339023-96-0) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

Molecular Formula : CHClNO

Molecular Weight : 421.7 g/mol

Structural Characteristics : The compound features a pyridine ring, chloro substituents, and a benzyl moiety that contribute to its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on cellular signaling pathways.

Anticancer Activity

Several studies have demonstrated the compound's efficacy against different cancer cell lines. Notably:

- Mechanism of Action : The compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. This was evidenced by the activation of caspases and the upregulation of pro-apoptotic proteins .

- Cell Lines Tested : Research has shown significant cytotoxic effects on HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines with IC values ranging from 10 to 20 µM .

- Case Study : In a study involving MCF-7 cells, treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers such as Annexin V staining .

In Vivo Studies

In vivo studies have further corroborated the anticancer properties of the compound:

- Tumor Growth Inhibition : In xenograft models, administration of the compound significantly inhibited tumor growth compared to controls, suggesting its potential as a therapeutic agent in oncology .

Pharmacological Profile

The pharmacological profile indicates that the compound may also exhibit anti-inflammatory properties:

- Inflammation Markers : Studies have reported a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with the compound in lipopolysaccharide (LPS)-stimulated macrophages .

Summary of Biological Activities

Q & A

Q. Q1. What are the optimal synthetic routes for N-benzyl-5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, and how do reaction conditions influence yield?

Methodological Answer :

- Route Design : Consider copolymerization strategies similar to those used for polycationic dye-fixatives (e.g., controlled synthesis of P(CMDA-DMDAAC)s via radical polymerization) . Adapt this to pyridinecarboxamide synthesis by substituting monomers with chlorinated benzyl groups and optimizing stoichiometry.

- Condition Optimization : Use fractional factorial experiments to test variables (e.g., temperature, initiator concentration). For example, ammonium persulfate (APS) was critical for controlled polymerization in related systems .

- Yield Analysis : Monitor intermediates via HPLC and quantify final product purity using NMR integration.

Q. Q2. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer :

- Stability Assays : Perform accelerated degradation studies (e.g., 40°C/75% RH for thermal stability, pH 1–13 buffers for acid/base resistance).

- Analytical Tools : Use LC-MS to identify degradation products and quantify intact compound retention. Reference protocols from polymer stability studies, where APS-initiated systems required pH 7–9 for optimal stability .

Advanced Research Questions

Q. Q3. How to resolve contradictions in reported bioactivity data for this compound across different experimental models (e.g., in vitro vs. in vivo)?

Methodological Answer :

- Data Harmonization : Cross-validate assays using standardized positive controls (e.g., kinase inhibitors for enzyme studies). For example, in protist and mammalian cell models, discrepancies in activity were resolved by normalizing data to baseline ATP levels .

- Meta-Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent effects, cell-line specificity).

Q. Q4. What strategies are effective for improving the selectivity of this compound toward target enzymes or receptors?

Methodological Answer :

- Structural Modifications : Introduce steric hindrance via halogenation (e.g., 2,6-dichlorobenzyl groups may enhance binding specificity to hydrophobic enzyme pockets). Compare with pyrido[2,3-d]pyrimidine derivatives, where chloro-substitutions improved selectivity .

- Computational Docking : Use molecular dynamics simulations to predict binding affinities. Prioritize modifications that reduce off-target interactions.

Q. Q5. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer :

- Library Design : Synthesize analogs with systematic substitutions (e.g., benzyl → phenethyl, chloro → fluoro). Use Hantzsch-like cyclization (as in pyrido[2,3-d]pyrimidine synthesis) to generate diverse scaffolds .

- Data Analysis : Apply hierarchical clustering to correlate substituent properties (e.g., logP, molar refractivity) with bioactivity.

Data Gaps and Contradictions

Q. Q6. Why are physical properties (e.g., melting point, solubility) inconsistently reported for this compound, and how can researchers address this?

Methodological Answer :

- Standardization : Reproduce measurements using DSC for melting points and shake-flask methods for solubility. Note that incomplete purification (e.g., residual solvents) often causes variability, as seen in polymer studies where DMDAAC purity impacted copolymer properties .

- Reporting : Adhere to OECD guidelines for physicochemical data documentation.

Q. Q7. How to reconcile conflicting cytotoxicity results in mammalian vs. insect cell models?

Methodological Answer :

- Model-Specific Factors : Test metabolic activation (e.g., S9 liver fractions) in insect cells (e.g., Drosophila), as differences in cytochrome P450 activity may explain disparities .

- Dose-Response Curves : Use Hill slope analysis to compare potency thresholds across models.

Advanced Experimental Design

Q. Q8. What computational tools are recommended for predicting the metabolic pathways of this compound?

Methodological Answer :

Q. Q9. How to design a high-throughput screening (HTS) assay for this compound’s kinase inhibition profile?

Methodological Answer :

- Assay Platform : Use fluorescence polarization (FP) with ATP-competitive probes. Include Z’-factor validation to ensure robustness.

- Reference Data : Cross-reference with kinase inhibitor libraries (e.g., Published kinase inhibitor set, PKIS) to identify off-target effects.

Data Interpretation Challenges

Q. Q10. How to address discrepancies in reported IC50 values across independent studies?

Methodological Answer :

- Normalization : Calibrate assays using a common reference inhibitor (e.g., staurosporine for kinases).

- Statistical Rigor : Apply Grubbs’ test to identify outliers and repeat experiments with larger n-values (≥3 biological replicates).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.